5-Hydroxyquinoline-2-carboxylic acid
Overview
Description
5-Hydroxyquinoline-2-carboxylic acid is a compound that results from the bacterial oxidation of 5-Aminonaphthalene-2-sulfonic acid . It is a dead-end metabolite, meaning its formation prevents NADH regeneration, limiting the oxidation of 5-Aminonaphthalene-2-sulfonic acid by the internal NADH pool .
Synthesis Analysis
The synthesis of 5-Hydroxyquinoline-2-carboxylic acid involves the conversion of 5-Aminonaphthalene-2-sulfonic acid (5A2NS) by strain BN6 . This conversion is explained by a spontaneous cyclization of the hypothetical metabolite 6’-amino-2’-hydroxybenzalpyruvate .
Chemical Reactions Analysis
The formation of 5-Hydroxyquinoline-2-carboxylic acid is explained by a spontaneous cyclization of the hypothetical metabolite 6’-amino-2’-hydroxybenzalpyruvate . This reaction is part of the bacterial oxidation process of 5-Aminonaphthalene-2-sulfonic acid .
Scientific Research Applications
Pharmacological Potential
5-Hydroxyquinoline-2-carboxylic acid derivatives are recognized for their broad pharmacological potential. They serve as privileged structures in medicinal chemistry, capable of binding to a diverse range of biological targets with high affinities. This makes them valuable in the discovery of novel bioactive agents, particularly as they often display favorable drug-like properties .
Inhibition of 2OG Oxygenase
These compounds are effective inhibitors of the 2-oxoglutarate (2OG) oxygenase subfamilies , which include nucleic acid demethylases and γ-butyrobetaine hydroxylase. They have been validated as cell-active inhibitors, particularly in epigenetic processes involving histone lysine demethylases and the fat mass and obesity-associated protein (FTO) .
Molybdophore Activity
In nature, 5-Hydroxyquinoline-2-carboxylic acid has been identified as a potential molybdophore . It exhibits the ability to sequester molybdate ions, suggesting a role in the uptake and metabolism of essential elements beyond iron, which is crucial for understanding the nutrient cycling and metabolic pathways in organisms .
Fluorescence Quenching
The compound’s interaction with other molecules, such as 2-aminophenol, leads to the formation of benzoxazole derivatives. These derivatives have applications in fluorescence quenching, making them suitable for developing probes to detect water in aprotic organic solvents .
Spectroscopic Analysis
5-Hydroxyquinoline-2-carboxylic acid is also used in spectroscopic analysis due to its distinct spectral properties. The analysis of mid-infrared and Raman spectra of this compound reveals the presence of multiple tautomers, which are important for understanding its chemical behavior .
Synthesis of Novel Derivatives
The chemistry of 5-Hydroxyquinoline-2-carboxylic acid allows for the synthesis of novel derivatives. These derivatives are explored for their biological activities and medicinal applications, contributing to the development of new therapeutic agents .
Chemical Speciation and Coordination
Studies have utilized 5-Hydroxyquinoline-2-carboxylic acid to define its chemical speciation and coordination abilities in aqueous solutions. This is significant for applications in chemical biology and environmental chemistry, where understanding the behavior of compounds in solution is essential .
Role in Siderophore Activity
Lastly, this compound has been found in high concentrations in certain larvae, where it is proposed to act as a siderophore. This suggests its importance in iron uptake and transport, which is a vital process for many living organisms .
Safety and Hazards
Mechanism of Action
Target of Action
5-Hydroxyquinoline-2-carboxylic acid primarily targets 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These are considered promising therapeutic biotargets for a wide range of human diseases . The compound acts as a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, which include nucleic acid demethylases and γ-butyrobetaine hydroxylase .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM), specifically the Jumonji domain-containing histone demethylases (JMJD) . It also inhibits the fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase that acts on substrates including 3-methylthymidine, 3-methyluracil, and 6-methyladenine . Additionally, it has been reported as a ligand of AlkB, which belongs to the Fe (II)/2OG-dependent dioxygenase superfamily and oxidatively demethylates the DNA substrate .
Biochemical Pathways
The compound affects the biochemical pathways associated with its targets. The inhibition of 2OG-dependent enzymes impacts the epigenetic processes in the cell . .
Pharmacokinetics
It’s worth noting that a related compound, 5-carboxy-8-hydroxyquinoline (iox1), suffers from low cell permeability . This could potentially impact the bioavailability of 5-Hydroxyquinoline-2-carboxylic acid, but further studies are needed to confirm this.
Result of Action
The inhibition of 2OG-dependent enzymes by 5-Hydroxyquinoline-2-carboxylic acid can lead to changes in the epigenetic state of the cell . This could potentially have therapeutic value in treating various diseases, including cancer . .
properties
IUPAC Name |
5-hydroxyquinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-3-1-2-7-6(9)4-5-8(11-7)10(13)14/h1-5,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKFJHJJUOMBLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437156 | |
Record name | 5-Hydroxyquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
149312-98-1 | |
Record name | 5-Hydroxyquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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